![molecular formula C18H17NO6 B5664027 2-(2,5-dimethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione](/img/structure/B5664027.png)
2-(2,5-dimethoxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely related to the 2C family of psychoactive compounds, which includes substances like 2C-H . These are known as substituted phenethylamines .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as 2C-H have been synthesized from precursors like 2,5-dimethoxybenzaldehyde .Scientific Research Applications
Psychoactive Phenethylamine Derivatives:
DMPEA belongs to the substituted phenethylamine class, which includes compounds like 2C (2,5-dimethoxyphenethylamines) and NBOMe (N-(2-methoxybenzyl)phenethylamines). These substances exhibit potent psychoactive effects. While DMPEA itself is not extensively studied, understanding its structure and potential interactions with receptors could shed light on its psychoactivity .
Medicinal Chemistry:
In medicinal chemistry, DMPEA derivatives are of interest due to their structural similarity to other phenethylamines. Researchers explore open-chain, flexible alicyclic amine derivatives containing the DMPEA motif. These compounds serve as potential therapeutic targets, and their medicinal chemistry properties are actively investigated .
Neurotoxicity Mechanisms:
Recent in vitro studies have explored the neurotoxicity of DMPEA and related compounds. Researchers evaluated cytotoxic effects in differentiated SH-SY5Y cells and primary rat cortical cultures. The study assessed mitochondrial membrane potential, intracellular ATP, calcium levels, reactive oxygen species production, and total glutathione levels. Notably, NBOMe drugs (related to DMPEA) exhibited higher cytotoxicity than their counterparts .
Gas Chromatography Studies:
DMPEA and its positional isomers (2,3-, 2,5-, 3,5-DMPEA) have been studied using gas chromatography–mass spectrometry (GC–MS) and gas chromatography–infrared detection (GC–IRD). These techniques provide insights into the vapor-phase infrared spectra of DMPEA derivatives, aiding in their identification and characterization .
Mechanism of Action
Target of Action
Related compounds such as 2c-b, a synthetic psychedelic drug of the 2c family, have been found to interact with the 5-hydroxytryptamine receptor 2c (5-ht2c) and 5-hydroxytryptamine receptor 2a (5-ht2a) in humans .
Mode of Action
Similar compounds like 2c-b act as partial agonists at the 5-ht2c and 5-ht2a receptors . This means they bind to these receptors and activate them, but not to their full capacity. This receptor activation can lead to various physiological and psychological effects.
Biochemical Pathways
The activation of 5-ht2a and 5-ht2c receptors by similar compounds can influence various downstream signaling pathways, including those involved in mood regulation, perception, and cognition .
Pharmacokinetics
Related compounds like 2c-b have an onset of action of 20–40 minutes when taken orally, an elimination half-life of 248 ± 320 hours, and a duration of action of 4–12 hours depending on the route of administration .
Result of Action
The activation of 5-ht2a and 5-ht2c receptors by similar compounds can lead to changes in mood, perception, and cognition .
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-22-10-5-7-13(23-2)12(9-10)19-17(20)11-6-8-14(24-3)16(25-4)15(11)18(19)21/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHONHXJSQFLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.